molecular formula C11H9BrN2O2 B14891996 6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one

6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one

Cat. No.: B14891996
M. Wt: 281.10 g/mol
InChI Key: ZLASAGHVNIRTLA-UHFFFAOYSA-N
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Description

6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of a bromine atom and an oxopropyl group in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.

    Oxopropylation: The addition of the oxopropyl group can be carried out using acylation reactions with reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinazolinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: The compound may be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound can affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4(3h)-one: Lacks the oxopropyl group but shares the bromine substitution.

    3-(2-Oxopropyl)quinazolin-4(3h)-one: Lacks the bromine atom but contains the oxopropyl group.

Uniqueness

6-Bromo-3-(2-oxopropyl)quinazolin-4(3h)-one is unique due to the presence of both the bromine atom and the oxopropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

6-bromo-3-(2-oxopropyl)quinazolin-4-one

InChI

InChI=1S/C11H9BrN2O2/c1-7(15)5-14-6-13-10-3-2-8(12)4-9(10)11(14)16/h2-4,6H,5H2,1H3

InChI Key

ZLASAGHVNIRTLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

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